1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Sonogashira-Type Reactions and Heterocyclic Synthesis
Research has explored the use of chloro- and trifluoromethyl-substituted pyridinyl and indolyl carbaldehydes in Sonogashira-type cross-coupling reactions. These methodologies facilitate the synthesis of pyrazolo[4,3-c]pyridines and related heterocycles, showcasing the utility of these compounds in constructing complex molecular architectures (Vilkauskaitė, Holzer, & Šačkus, 2011). This approach could potentially apply to the synthesis of derivatives or analogs of the specified compound, expanding its utility in medicinal chemistry and material science.
Cyclisation Reactions for Heterocyclic Compounds
Cyclisation reactions involving indole-3-carbaldehyde oxime derivatives have been reported, where the formation of annelated pyrido[4,3-b]indoles via azatriene cyclisation demonstrates the chemical versatility of oxime-functionalized indoles. This process underlines the potential of such compounds to serve as precursors for diverse heterocyclic structures, which are valuable in various fields including pharmaceuticals and agrochemicals (Gilchrist, Kemmitt, & Germain, 1997).
Coordination Chemistry and Metal Complex Formation
The role of pyridyl and indolyl oximes in coordination chemistry has been investigated, with studies detailing the formation of dinuclear and trinuclear metal complexes. These complexes exhibit unique structural and functional properties, suggesting applications in catalysis, molecular recognition, and material science. The interaction of oxime groups with metal ions emphasizes the potential of the specified compound in designing new metal-organic frameworks or catalysts (Konidaris et al., 2009).
Supramolecular Chemistry and Single Molecule Magnets
The application of carbaldehyde oxime derivatives in the synthesis of high nuclearity metal clusters showcases their significance in supramolecular chemistry. These clusters can exhibit single-molecule magnetic behavior, pointing to their potential use in information storage, quantum computing, and magnetic sensing technologies (Giannopoulos et al., 2014).
Fluorescent Sensing and Detection
Carbaldehyde oxime derivatives have been employed in the construction of fluorescent sensors, demonstrating high sensitivity and selectivity for specific ions or molecules. This application is crucial for environmental monitoring, biological imaging, and diagnostic assays, indicating the broader impact of such compounds in analytical chemistry (Zhou et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through a variety of mechanisms, often resulting in changes in cellular function . The specific interactions and changes induced by this compound would depend on the particular target and the biochemical context within which the interaction occurs.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple pathways, each with their own downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the effects could be diverse, depending on the specific target and the context within which the compound is acting.
properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2F3N3O/c23-17-7-5-14(6-8-17)13-31-29-10-15-12-30(20-4-2-1-3-18(15)20)21-19(24)9-16(11-28-21)22(25,26)27/h1-12H,13H2/b29-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCRXJNFOLBQL-DANHRZQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=NOCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)/C=N\OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.